molecular formula C10H15ClN2O2 B2373270 N-(2-aminoethyl)-4-methoxybenzamide hydrochloride CAS No. 3560-43-8

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride

Cat. No.: B2373270
CAS No.: 3560-43-8
M. Wt: 230.69
InChI Key: AMLJHJBMBLPOJH-UHFFFAOYSA-N
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Description

Historical Development and Discovery

N-(2-Aminoethyl)-4-methoxybenzamide hydrochloride emerged from advancements in benzamide derivative synthesis during the late 20th century. While 4-methoxybenzamide, its parent compound, was first synthesized in the 1970s via reactions involving 4-methoxybenzoic acid and ammonia, the introduction of the aminoethyl side chain marked a significant structural modification. This adaptation aimed to enhance solubility and reactivity for applications in biochemical research, particularly in nucleic acid interactions. The hydrochloride salt form, developed to improve stability, became notable in the 2000s alongside growing interest in polyplex-forming agents for gene delivery. Early synthetic routes involved coupling 4-methoxybenzoyl chloride with ethylenediamine, followed by hydrochloric acid neutralization.

IUPAC Nomenclature and Classification Systems

The systematic IUPAC name for this compound is This compound , reflecting its structural components:

  • 4-Methoxybenzamide : A benzamide derivative with a methoxy (-OCH₃) group at the para position.
  • 2-Aminoethyl : A two-carbon chain bearing a primary amine (-NH₂) at the terminal position.
  • Hydrochloride : Indicates the compound exists as a salt, formed via protonation of the amine group by hydrochloric acid.
    It belongs to the broader class of arylalkylamides and is classified under benzamide derivatives in chemical databases.

Chemical Registry Identifiers and Database Entries

This compound is cataloged across major chemical databases with the following identifiers:

Identifier Type Value Source
CAS Registry Number 3560-43-8
PubChem CID 4398451
EC Number Not formally assigned
ChemSpider ID 34981032
ChEMBL ID CHEMBL3183442

These entries facilitate cross-referencing in pharmacological and synthetic chemistry research.

Benzamide Derivatives Classification

Benzamide derivatives are categorized based on substituent patterns and biological activity. Key subclasses include:

  • Simple Benzamides : Unsubstituted or minimally modified (e.g., benzamide itself).
  • Methoxy-Substituted Benzamides : Feature methoxy groups at specific positions (e.g., 4-methoxybenzamide).
  • Aminoalkyl Benzamides : Incorporate alkylamine side chains, enhancing interaction with biological targets (e.g., metoclopramide).

This compound falls into the third category, distinguished by its aminoethyl group, which enables covalent bonding with nucleic acids and polymers.

Structural Relationship with Parent Compounds

The compound derives from two parent structures:

  • 4-Methoxybenzamide : Provides the aromatic core and methoxy substituent, critical for electronic interactions.
  • Ethylenediamine : Contributes the aminoethyl moiety, enabling salt formation and enhancing water solubility.

Structural modifications compared to 4-methoxybenzamide include:

  • Aminoethyl Extension : Introduces a positively charged amine at physiological pH, facilitating ionic interactions.
  • Hydrochloride Salt Formation : Stabilizes the amine group and improves crystallinity.

This relationship is summarized in the synthetic pathway: $$ \text{4-Methoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Ethylenediamine}} \text{N-(2-Aminoethyl)-4-methoxybenzamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt} $$

Properties

IUPAC Name

N-(2-aminoethyl)-4-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLJHJBMBLPOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride typically involves the reaction of 4-methoxybenzoic acid with 2-aminoethanol, followed by the conversion of the resulting amide to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-hydroxybenzamide derivatives.

    Reduction: Formation of N-(2-aminoethyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamide derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a monomer for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
  • Polymerization Reactions : It is utilized in polymer chemistry to create polymers that can be used in various applications, including drug delivery systems.

Biology

  • Enzyme Interaction Studies : The compound is employed to investigate interactions with enzymes, providing insights into biochemical pathways and potential therapeutic targets.
  • Gene Expression Regulation : Research indicates that it can influence nucleic acid complexation and polyplex formation, which are crucial for gene expression modulation.

Medicine

  • Therapeutic Potential : Investigated as a precursor for drug development due to its unique structural features that enhance biological activity.
  • Antiparasitic Activity : Related compounds have shown promising results against Trypanosoma brucei, indicating potential applications in treating parasitic infections.

Antiparasitic Activity

A study highlighted the efficacy of N-(2-aminoethyl)-N-phenyl benzamides against Trypanosoma brucei. One compound demonstrated an EC50 of 0.001 μM, showcasing high potency. The compound was orally bioavailable and effectively reduced parasitic load in infected mice, suggesting that structural modifications can enhance antiparasitic effects significantly .

Inhibition Studies

Research into heat shock protein inhibitors derived from benzamides revealed that modifications to the benzamide structure could improve binding affinities and selectivity profiles in cancer therapy contexts. This underscores the compound's potential as a scaffold for developing new anticancer agents .

Enzyme Interaction

The compound has been utilized to study interactions with dihydrofolate reductase (DHFR), revealing insights into its mechanism of action at the molecular level. Such studies are vital for understanding drug-target interactions and developing more effective therapeutics .

Pharmacokinetics

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride exhibits favorable pharmacokinetic properties:

  • Good Bioavailability : Ensures effective absorption and distribution within biological systems.
  • Stability Under Physiological Conditions : While environmental factors like pH can influence its efficacy, the compound remains stable and active under physiological conditions.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and ionic interactions with target molecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of N-(2-aminoethyl)benzamide derivatives are highly dependent on substituents on the benzoyl ring. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Structural Differences
N-(2-Aminoethyl)-4-methoxybenzamide hydrochloride C₁₀H₁₄N₂O₂·HCl 4-OCH₃ Electron-donating methoxy group enhances solubility
RO16-6491 (N-(2-aminoethyl)-4-chlorobenzamide HCl) C₉H₁₂ClN₂O·HCl 4-Cl Electron-withdrawing Cl may improve metabolic stability
Compound 65 () C₂₃H₂₂ClF₃N₂O₂·HCl 4-F, 2-CF₃, 4-Cl-benzyloxy Bulky trifluoromethyl and benzyloxy groups enhance lipophilicity
Compound 12 () C₁₅H₁₃Cl₂N₂O·HCl 2,4-diCl Dichloro substitution increases halogen bonding potential
Compound 20 () C₁₅H₁₄ClN₂O·HCl 4-Cl-phenyl Chlorophenyl group may influence π-π stacking interactions

Biological Activity

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, pharmacological properties, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by its unique structure, which includes an aminoethyl group attached to a methoxy-substituted benzamide. This configuration contributes to its reactivity and biological interactions.

Property Value
Molecular Formula C10_{10}H14_{14}ClN1_{1}O2_{2}
Molecular Weight 219.68 g/mol
IUPAC Name This compound

Target Interactions

The compound primarily interacts with biological targets through covalent bonding, forming stable complexes that can alter biochemical pathways. Its mode of action involves:

  • Covalent Ester Formation : This is crucial for the activation of certain enzymatic pathways.
  • Alkylammonium Ion Formation : Enhances solubility and bioavailability in physiological conditions.

Biochemical Pathways

Research indicates that this compound affects nucleic acid complexation and polyplex formation, which are essential for gene expression regulation and cellular function modification. The compound has shown potential in altering gene expression profiles, suggesting implications in therapeutic applications.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including:

  • Good Bioavailability : Facilitates effective absorption and distribution in biological systems.
  • Stability Under Physiological Conditions : Environmental factors such as pH and temperature can influence its efficacy but do not significantly degrade its activity.

Research Applications

This compound has been investigated for various applications:

  • Medicinal Chemistry : Explored as a precursor for drug development due to its unique structural features that enhance biological activity.
  • Biological Studies : Used in enzyme interaction studies and protein modification research.
  • Polymer Chemistry : Acts as a monomer for polymerization reactions, contributing to the synthesis of complex biomaterials.

Case Studies and Findings

Several studies have highlighted the compound's potential:

  • Antiparasitic Activity : A related compound showed promising results against Trypanosoma brucei, with a reported EC50_{50} of 0.001 μM, indicating high potency. This suggests that modifications to the benzamide structure can enhance antiparasitic effects significantly .
  • Inhibition Studies : Investigations into heat shock protein inhibitors derived from benzamides revealed that structural modifications could lead to improved binding affinities and selectivity profiles in cancer therapy contexts .
  • Enzyme Interaction : The compound has been employed to study interactions with dihydrofolate reductase (DHFR), revealing insights into its mechanism of action at the molecular level .

Q & A

Q. What are the standard synthetic routes for N-(2-aminoethyl)-4-methoxybenzamide hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via sequential alkylation and benzoylation reactions. A common approach involves:
  • Step 1 : Alkylation of a substituted aniline (e.g., 4-methoxyaniline) with N-Boc-2-aminoacetaldehyde under basic conditions.
  • Step 2 : Benzoylation using 4-methoxybenzoyl chloride, followed by Boc deprotection with HCl to yield the hydrochloride salt .
  • Optimization Strategies :
  • Use HPLC for purification to achieve >95% purity .
  • Adjust stoichiometry of benzoyl chloride (1.2–1.5 equivalents) to minimize side products .
  • Table 1 : Comparison of reaction yields under varying conditions:
SubstrateReagent RatioSolventYield (%)Reference
4-Methoxyaniline1:1.2DCM75
4-Chlorophenyl1:1.5THF92

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • 1H NMR (300 MHz, d6-DMSO) : Confirm the presence of the methoxy group (δ 3.7–3.8 ppm) and ethylamine protons (δ 2.6–3.1 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 319.1) and isotopic patterns consistent with chlorine .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) .

Advanced Research Questions

Q. How do structural modifications in the benzamide moiety affect inhibitory activity against Trypanosoma brucei?

  • Methodological Answer :
  • Key Modifications :
  • Substituent Position : 4-Methoxy enhances solubility but may reduce binding affinity compared to 4-chloro analogs (e.g., RO16-1649, IC₅₀ = 0.8 µM vs. 4-methoxy analog IC₅₀ = 2.3 µM) .
  • Aromatic Ring Fluorination : 2-Trifluoromethyl groups improve metabolic stability but require adjusted dosing in in vivo models .
  • SAR Insights :
  • Table 2 : Activity of analogs against T. brucei:
CompoundSubstituentIC₅₀ (µM)Reference
654-Fluoro-2-CF₃0.45
734-Methoxy2.3
RO16-16494-Chloro0.8

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Critical Variables :
  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum content (e.g., 10% FBS) can alter compound stability .
  • Compound Purity : Impurities >2% (e.g., residual solvents) may skew IC₅₀ values; validate via HPLC .
  • Resolution Strategies :
  • Replicate assays using standardized protocols (e.g., Alamar Blue assay for T. brucei ).
  • Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Storage Conditions :
  • Temperature : -20°C in airtight, light-resistant vials to prevent hydrolysis of the amide bond .
  • Solubility : Prepare fresh solutions in deionized water (solubility >50 mg/mL as HCl salt) to avoid aggregation .
  • Stability Tests :
  • Monitor degradation via LC-MS every 6 months; <5% degradation over 12 months under recommended conditions .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for similar derivatives (e.g., 54% vs. 92%)?

  • Methodological Answer :
  • Root Causes :
  • Protection-Deprotection Efficiency : Boc removal with HCl gas (anhydrous) vs. aqueous HCl impacts crystallinity and yield .
  • Side Reactions : Competing N-alkylation in step 1 can occur if reaction temperatures exceed 0°C .
  • Mitigation :
  • Use cryogenic conditions (-10°C) during alkylation .
  • Optimize Boc deprotection time (2–4 hours) to prevent over-acidification .

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